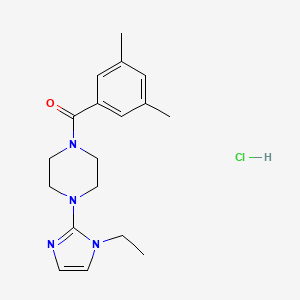

1-(3,5-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

描述

属性

IUPAC Name |

(3,5-dimethylphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O.ClH/c1-4-20-6-5-19-18(20)22-9-7-21(8-10-22)17(23)16-12-14(2)11-15(3)13-16;/h5-6,11-13H,4,7-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWDDPFEINNCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves a multi-step process:

Formation of 3,5-dimethylbenzoyl chloride: This is achieved by reacting 3,5-dimethylbenzoic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution reaction: The 3,5-dimethylbenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3,5-dimethylbenzoyl)piperazine.

Formation of 1-ethyl-1H-imidazole: This is synthesized by reacting imidazole with ethyl iodide in the presence of a base like potassium carbonate.

Coupling reaction: The final step involves coupling 1-(3,5-dimethylbenzoyl)piperazine with 1-ethyl-1H-imidazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions: 1-(3,5-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

1-(3,5-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations:

- Lipophilicity: The target compound’s 3,5-dimethylbenzoyl group enhances membrane permeability compared to HBK14’s phenoxyethoxyethyl chain or 1-(3,5-difluorophenyl)piperazine’s polar fluorine substituents .

Antimicrobial Activity

Piperazine-imidazole hybrids, such as those in and , demonstrate broad-spectrum antimicrobial properties. For example:

- Pyrazole-imidazole derivatives () showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Nitroimidazole-piperazinyl triazoles () exhibited potent activity against Leishmania donovani (IC₅₀: 1.2–3.5 µM) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | HBK14 | Meclizine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | 434.98 | 463.84 |

| LogP (Predicted) | ~3.5 | 3.8 | 4.2 |

| Water Solubility | Low | Moderate | Low |

| Key Functional Groups | Benzoyl, imidazole | Phenoxy, methoxy | Benzyl, chloride |

- Water Solubility : The hydrochloride salt improves solubility relative to free bases, as seen in Meclizine HCl and HBK derivatives .

生物活性

1-(3,5-Dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the acylation of piperazine derivatives with 3,5-dimethylbenzoyl chloride followed by the introduction of the imidazole moiety. The general synthetic route can be summarized as follows:

- Preparation of the Piperazine Derivative : Piperazine is reacted with an appropriate acylating agent to form the acyl-piperazine.

- Formation of the Imidazole Ring : The acyl-piperazine is then treated with ethyl imidazole under controlled conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the 3,5-dimethylbenzoyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.

| Compound | Activity | Reference |

|---|---|---|

| 1-(3,5-Dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine | Antibacterial | |

| Miconazole | Antifungal | |

| Clotrimazole | Antifungal |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies show that imidazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses. This effect is likely mediated through inhibition of NF-kB signaling pathways .

Analgesic Effects

Analgesic properties have been reported in related compounds featuring similar structural motifs. The mechanism may involve modulation of pain pathways via interaction with opioid receptors or through inhibition of pain mediators such as prostaglandins .

Case Studies

Several studies have highlighted the biological efficacy of imidazole derivatives:

- Study on Antibacterial Activity : A series of experiments demonstrated that imidazole derivatives exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, with values ranging from 8 to 32 µg/mL depending on the substituents present on the imidazole ring .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Imidazole derivatives have been shown to modulate GPCR activity, which plays a crucial role in numerous physiological processes including inflammation and pain perception .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing the synthesis of pro-inflammatory mediators .

常见问题

Basic: How can the synthesis of 1-(3,5-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride be optimized for yield and purity?

Answer:

Synthesis optimization requires careful selection of coupling reagents, reaction temperatures, and purification methods. For example:

- Reagent Choice : Use di(1H-imidazol-1-yl)methanethione as a thiocarbonyl transfer agent in THF, followed by sequential addition of amine derivatives (e.g., 4,6-dimethylpyridine-2-amine) to generate intermediates .

- Temperature Control : Heating at 40–70°C in stages (e.g., 2 hr at 50°C, 0.5 hr at 70°C) minimizes side reactions while ensuring complete coupling .

- Purification : Reversed-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate improves purity (>98%) and yield (44%) .

Advanced: What analytical methods resolve contradictions in spectroscopic data for structural confirmation?

Answer:

Discrepancies in NMR or HRMS data can arise from tautomerism or solvent effects. A multi-technique approach is critical:

- 1H/13C NMR : Compare chemical shifts in DMSO-d6 (e.g., δ 9.71 ppm for NH protons, 2.33 ppm for methyl groups) to rule out tautomeric forms or residual solvents .

- HRMS Validation : Confirm molecular ions (e.g., m/z 328.1597 [M+H]+) with <1 ppm error to validate empirical formulas .

- Supplementary Techniques : Use IR for carbonyl stretching frequencies (~1650–1750 cm⁻¹) or X-ray crystallography (if crystalline) for definitive conformation .

Basic: What safety protocols are critical during handling of this compound?

Answer:

Safety measures align with piperazine hydrochloride derivatives:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (Category 2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl gas) during synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Stability studies require accelerated degradation testing:

- pH Stability : Test in buffers (pH 1–13) at 25°C. Piperazine derivatives degrade rapidly in strong acids/bases via hydrolysis of the imidazole ring .

- Thermal Stability : Store at –20°C in anhydrous DMSO or acetonitrile. Decomposition occurs >70°C, releasing CO, NOx, and HCl .

- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the benzoyl group .

Basic: What are validated methods for quantifying impurities in this compound?

Answer:

Impurity profiling follows pharmacopeial guidelines:

- HPLC-UV : Use C18 columns with gradient elution (acetonitrile/0.1% TFA) to separate by-products (e.g., unreacted 1-ethylimidazole) .

- LC-MS : Detect trace impurities like 1-(3-chlorophenyl)piperazine (limit: ≤0.15%) using HRMS in positive ion mode .

- Reference Standards : Cross-validate with certified impurities (e.g., 1,4-bis(3-chlorophenyl)piperazine) .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Answer:

SAR studies focus on key pharmacophores:

- Imidazole Substitution : Replace the 1-ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve binding to hydrophobic enzyme pockets .

- Benzoyl Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 3,5-dimethyl positions to enhance π-π stacking with target proteins .

- Piperazine Flexibility : Rigidify the piperazine ring via sp³ hybridization (e.g., morpholine analogs) to reduce off-target effects .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

Recrystallization protocols depend on solubility:

- Solvent Pairing : Use ethanol/water (3:1) for high-polarity impurities or dichloromethane/hexane (1:2) for non-polar by-products .

- Temperature Gradient : Cool hot saturated solutions from 70°C to 4°C at 1°C/min to maximize crystal formation .

Advanced: How can molecular docking predict binding affinity to phosphoglycerate dehydrogenase (PHGDH)?

Answer:

Docking workflows involve:

- Protein Preparation : Download PHGDH structure (PDB: 2G76), remove water, and add hydrogens using Schrödinger Suite .

- Ligand Optimization : Minimize the compound’s energy with OPLS4 force field and assign partial charges .

- Pose Scoring : Use Glide SP mode to rank poses by H-bonding (e.g., imidazole-NH to Ser148) and hydrophobic contacts (3,5-dimethylbenzoyl to Val121) .

Basic: What in vitro assays evaluate the compound’s enzyme inhibition potential?

Answer:

Standard assays include:

- PHGDH Inhibition : Measure NADH depletion at 340 nm in Tris-HCl buffer (pH 7.4) with 10 mM substrate .

- CYP450 Inhibition : Use luminescent P450-Glo™ assays (e.g., CYP3A4) to assess metabolic stability .

Advanced: How do conflicting bioactivity results arise in cell-based vs. cell-free assays?

Answer:

Discrepancies stem from:

- Membrane Permeability : LogP >3 enhances cellular uptake, but excessive hydrophobicity (>5) causes nonspecific binding .

- Redox Interference : Thiol groups in cell lysates (e.g., glutathione) may reduce disulfide bonds, altering activity .

- Protein Binding : Serum albumin in cell media sequesters compounds, reducing free concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。